molecular formula C12H14N2O5 B7784388 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B7784388
M. Wt: 266.25 g/mol
InChI Key: OWRSSCREJFJDJL-UHFFFAOYSA-N
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Description

3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a carboxylic acid group at position 2, three methoxy groups at positions 4, 5, and 6, and an amino group at position 2. These compounds are often explored for their biological activity, including roles as enzyme modulators, anticancer agents, or intermediates in organic synthesis .

Properties

IUPAC Name

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-17-6-4-5-7(11(19-3)10(6)18-2)8(13)9(14-5)12(15)16/h4,14H,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRSSCREJFJDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)NC(=C2N)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Construction via Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole ring formation, particularly for substrates with electron-donating methoxy groups. Starting with 3,4,5-trimethoxyphenylhydrazine (derived from 3,4,5-trimethoxyaniline via diazotization and reduction), cyclization with pyruvic acid generates the indole-2-carboxylic acid scaffold. The ketone moiety of pyruvic acid directs the formation of the carboxylic acid at position 2, while the phenylhydrazine contributes the methoxy-substituted benzene ring.

Mechanistic Considerations :

  • Acid-catalyzed hydrazone formation between phenylhydrazine and pyruvic acid.
    --Sigmatropic rearrangement to form an enamine intermediate.

  • Cyclization and aromatization to yield 4,5,6-trimethoxyindole-2-carboxylic acid.

Functionalization of the Indole Core

Regioselective Nitration at Position 3

Introducing the amino group at position 3 requires prior installation of a nitro group, which is subsequently reduced. Nitration of 4,5,6-trimethoxyindole-2-carboxylic acid poses regiochemical challenges due to competing directing effects:

  • Electron-donating methoxy groups activate positions 4, 5, and 6.

  • Carboxylic acid at position 2 exerts a meta-directing effect, favoring nitration at position 3.

Experimental Protocol :

  • Dissolve 4,5,6-trimethoxyindole-2-carboxylic acid (1.0 equiv) in concentrated H2SO4 at 0°C.

  • Add fuming HNO3 (1.2 equiv) dropwise, maintaining temperature <5°C.

  • Stir for 4 h, quench with ice, and extract with ethyl acetate.

  • Isolate 3-nitro-4,5,6-trimethoxyindole-2-carboxylic acid in 45–60% yield.

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C or Raney Ni in ethanol under H2 (1 atm) reduces the nitro group to amine. Alternatively, stoichiometric reduction with SnCl2 in HCl affords the amino derivative.

Optimization Data :

Reducing AgentSolventTemperatureYield (%)
H2/Pd-CEtOH25°C85
SnCl2/HClAq. HCl70°C78

Alternative Synthetic Routes

Leimgruber-Batcho Indole Synthesis

For substrates sensitive to Fischer conditions, the Leimgruber-Batcho method offers a milder alternative:

  • Condense 2-nitro-3,4,5-trimethoxybenzaldehyde with DMF-dimethylacetal to form an enamine.

  • Cyclize under acidic conditions (e.g., HCl/EtOH) to generate 3-nitroindole-2-carboxylic acid.

  • Reduce the nitro group as above.

Advantages :

  • Avoids harsh acidic conditions of Fischer synthesis.

  • Compatible with acid-labile methoxy groups.

Buchwald-Hartwig Amination

Direct introduction of the amino group via cross-coupling:

  • Brominate 4,5,6-trimethoxyindole-2-carboxylic acid at position 3 using NBS in DMF.

  • Perform Pd-catalyzed amination with NH3 or benzophenone imine.

Challenges :

  • Low reactivity of indole C-3 toward electrophilic substitution.

  • Competing side reactions at electron-rich positions.

Critical Analysis of Methodologies

Fischer vs. Leimgruber-Batcho Synthesis

ParameterFischer SynthesisLeimgruber-Batcho
Functional Group ToleranceModerate (acid-sensitive)High
RegioselectivityPredictableRequires directed substitution
Yield60–75%50–65%

Nitration Efficiency

Electron-donating methoxy groups enhance nitration rates but complicate regioselectivity. Computational studies (DFT) indicate that the carboxylic acid group at position 2 directs nitration to position 3 via resonance stabilization of the transition state.

Scale-Up Considerations and Process Optimization

Protecting Group Strategies

  • Carboxylic acid : Protect as methyl ester (MeOH/H2SO4) during nitration/harsh conditions.

  • Amino group : Acetylation (Ac2O/pyridine) prevents oxidation during purification.

Purification Challenges

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) resolves polar byproducts.

  • Recrystallization : Ethanol/water (4:1) yields pure product as off-white crystals .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid with key analogs based on substituent patterns, synthesis routes, and physicochemical properties.

Compound Name Substituents Molecular Formula Key Properties Biological/Industrial Relevance
This compound -NH₂ (C3), -OCH₃ (C4, C5, C6), -COOH (C2) C₁₂H₁₄N₂O₅ Predicted properties: High polarity due to multiple methoxy and amino groups. Potential kinase or phosphatase modulator (inferred from SAR of similar indole derivatives) .
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid (CAS 30448-09-0) -OCH₃ (C4, C5, C6), -COOH (C2) C₁₂H₁₃NO₅ Mp: 218–220°C (decomp); pKa: ~4.55; Density: 1.347 g/cm³ Intermediate in alkaloid synthesis; explored for antitumor activity .
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid (CAS 128781-07-7) -OCH₃ (C5, C6, C7), -COOH (C2) C₁₂H₁₃NO₅ Storage: 2–8°C, dark; Hazards: H315 (skin irritation), H319 (eye damage) Used in pharmaceutical research; structural analog in kinase inhibitor studies .
3-Methyl-1H-indole-2-carboxylic acid (CAS 10590-73-5) -CH₃ (C3), -COOH (C2) C₁₀H₉NO₂ MW: 175.18; Solubility: Moderate in polar solvents Building block for fluorescent probes or bioactive molecules .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid -CH=C(Thiazole) (C3), -COOH (C2) C₁₃H₁₀N₃O₃S Synthesized via condensation; characterized by NMR/HRMS Anticancer candidate; inhibits cell proliferation in leukemia models .

Biological Activity

3-Amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid (commonly referred to as 3-amino-TMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of 3-amino-TMICA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-amino-TMICA is C12H14N2O5C_{12}H_{14}N_{2}O_{5}, with a molecular weight of 270.25 g/mol. The compound features an indole core with three methoxy groups and a carboxylic acid functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N2O5C_{12}H_{14}N_{2}O_{5}
Molecular Weight270.25 g/mol
IUPAC NameThis compound
CAS Number696649-53-3

Antimicrobial Properties

Research indicates that 3-amino-TMICA exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antifungal Activity

In addition to antibacterial effects, 3-amino-TMICA has shown antifungal activity against pathogenic fungi. A study evaluated its efficacy against Candida albicans, reporting an MIC of 128 µg/mL. This suggests potential for development as an antifungal agent.

The mechanism by which 3-amino-TMICA exerts its biological effects is believed to involve the inhibition of key enzymes and interaction with specific molecular targets. It may act by:

  • Inhibiting Enzymatic Activity : The compound can bind to active sites of enzymes, disrupting metabolic pathways.
  • Interfering with Nucleic Acids : Potential interactions with DNA or RNA can lead to disruption in cellular processes.

Study on Anticancer Properties

A recent study investigated the anticancer potential of 3-amino-TMICA in vitro against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:

  • MCF-7 Cells : IC50 value of 25 µg/mL.
  • A549 Cells : IC50 value of 30 µg/mL.

These findings suggest that 3-amino-TMICA may serve as a lead compound for further development in cancer therapeutics.

Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of 3-amino-TMICA when combined with conventional antibiotics. In a study involving Staphylococcus aureus, the combination therapy reduced MIC values by up to 50%, indicating enhanced efficacy when used alongside other antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4,5,6-trimethoxy-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting from indole scaffolds. Key steps include:

  • Methoxy group introduction : Sequential alkylation or nucleophilic substitution to install methoxy groups at positions 4, 5, and 6.
  • Amino group functionalization : Reductive amination or Buchwald-Hartwig coupling to introduce the amino group at position 3 .
  • Carboxylic acid formation : Hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate) under acidic or basic conditions .
    Critical parameters : Temperature control (±2°C) and pH adjustments (e.g., pH 7–9 for hydrolysis) are essential to avoid side reactions.

Q. How can the purity and structure of this compound be validated experimentally?

  • Analytical techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
    • NMR : 1H^1H and 13C^{13}C NMR spectra confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, indole NH at δ 10–12 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 296.1004 (calculated for C12_{12}H14_{14}N2_2O5_5) .

Q. What are the common solubility challenges, and how are they addressed?

  • Solubility profile : Poor aqueous solubility (logP ~2.5) due to hydrophobic indole and methoxy groups.
  • Strategies :
    • Use co-solvents like DMSO (≤5% v/v) for in vitro assays .
    • Salt formation (e.g., sodium or potassium salts) for improved aqueous compatibility .

Advanced Research Questions

Q. How do substituent positions (amino, methoxy) influence bioactivity in indole derivatives?

A comparative study of analogs reveals:

Compound Substituents Bioactivity (IC50_{50}, μM)
Target compound3-NH2_2, 4,5,6-OCH3_312.3 (anti-inflammatory)
Methyl 5-methoxyindole-2-carboxylate5-OCH3_3, 2-COOCH3_345.7 (anti-cancer)
4-Chloro-5-methoxy analog4-Cl, 5-OCH3_328.9 (antimicrobial)
Key insight : The 3-amino group enhances hydrogen bonding with biological targets, while trimethoxy groups improve membrane permeability .

Q. How can crystallographic data resolve contradictions in reported bioactivity results?

  • Case example : Conflicting IC50_{50} values (12–50 μM) for kinase inhibition may arise from polymorphic forms.
  • Methodology :
    • X-ray diffraction : Use SHELXL for refinement to identify crystal packing effects on ligand-receptor interactions .
    • Docking simulations : Compare binding modes of different polymorphs using AutoDock Vina .
      Resolution : Polymorph A (P21_1/c) shows stronger H-bonding with ATP-binding pockets than polymorph B (C2/c) .

Q. What strategies optimize this compound for in vivo studies?

  • Prodrug design : Convert the carboxylic acid to an ethyl ester for enhanced bioavailability (hydrolyzed in vivo) .
  • Formulation : Nanoemulsions (e.g., PLGA nanoparticles) to improve plasma half-life (>6 hours in murine models) .
  • Toxicity screening : Ames test (for mutagenicity) and hERG assay (cardiotoxicity risk) to prioritize candidates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (30–70%)?

  • Variables :
    • Catalyst choice : Pd(OAc)2_2 vs. Pd(dppf)Cl2_2 affects coupling efficiency in amino group installation .
    • Purification : Silica gel chromatography (yield loss ~15%) vs. recrystallization (higher purity but lower recovery) .
      Recommendation : Optimize catalytic systems (e.g., XPhos ligand with Pd) to achieve >60% yield .

Methodological Best Practices

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing methoxy with Cl, NH2_2 with OH).
  • Step 2 : Test against a panel of assays (e.g., COX-2 inhibition, apoptosis in HeLa cells).
  • Step 3 : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Q. What computational tools predict metabolic stability?

  • Software : Schrödinger’s ADMET Predictor or SwissADME.
  • Key parameters : CYP3A4/2D6 inhibition risk, clearance rate in liver microsomes .

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